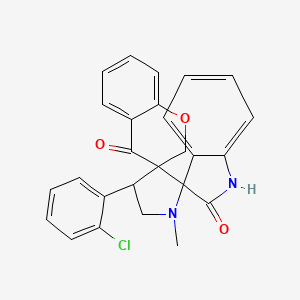

chroman-4'-one-3'-spiro-3-N-methyl-4-(2-chlorophenyl)-pyrrolidine-2-spiro-3"-oxindole

Description

Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-chlorophenyl)-pyrrolidine-2-spiro-3''-oxindole is a complex spirocyclic oxindole derivative featuring a chromanone core, a pyrrolidine ring, and a 2-chlorophenyl substituent. Its synthesis typically involves multi-component reactions, such as the condensation of isatin derivatives with sarcosine and substituted arylidene precursors under reflux conditions .

Properties

InChI |

InChI=1S/C26H21ClN2O3/c1-29-14-19(16-8-2-5-11-20(16)27)25(15-32-22-13-7-3-9-17(22)23(25)30)26(29)18-10-4-6-12-21(18)28-24(26)31/h2-13,19H,14-15H2,1H3,(H,28,31) | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKPSTZIEWTELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=CC=C6Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chroman-4'-one-3'-spiro-3-N-methyl-4-(2-chlorophenyl)-pyrrolidine-2-spiro-3"-oxindole is a complex organic compound that exhibits significant biological activity, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Synthesis

The compound features a spirocyclic structure combining chroman and pyrrolidine moieties. Its molecular formula is . The synthesis typically involves several steps:

- Formation of Chroman Ring : This is achieved through cyclization reactions involving phenolic compounds.

- Preparation of Pyrrolidine Ring : Often synthesized via Mannich reactions.

- Spirocyclization : Final step involving nucleophilic substitution to form the spiro compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Research indicates it may modulate cholinergic signaling by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, which are essential for neurotransmitter regulation .

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on AChE and BChE:

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| 5c | 4.50 ± 0.18 | 18.14 ± 0.06 |

| 5d | 7.72 ± 0.13 | 21.02 ± 0.18 |

| 5e | 5.27 ± 0.28 | 20.16 ± 0.20 |

| 5f | 3.20 ± 0.16 | 18.14 ± 0.06 |

These values indicate that certain substitutions on the phenyl ring enhance the inhibitory potency against cholinesterases .

Therapeutic Potential

The compound shows promise in treating various conditions, including:

- Neurological Disorders : Due to its cholinesterase inhibitory activity, it may be beneficial in Alzheimer's disease management.

- Cancer : Some studies suggest potential anticancer properties, although more research is needed to confirm these effects.

Case Studies and Research Findings

- Study on Cholinesterase Inhibition : A study highlighted that spiro compounds derived from chroman frameworks exhibited significant AChE inhibition, with some derivatives showing better efficacy compared to standard drugs like galantamine .

- Molecular Docking Studies : Computational analyses have indicated favorable binding interactions between the compound and target enzymes, supporting its potential as a therapeutic agent .

- Comparative Analysis : When compared with similar compounds, such as spiro[1-benzofuran-2,4’-piperidin]-3-one and spirooxindoles, chroman derivatives showed distinct biological profiles that warrant further investigation .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is structurally analogous to several spiro-oxindole derivatives reported in the literature, differing primarily in substituent type (e.g., nitro, methoxy, chloro, bromo) and position (ortho, para). Key comparisons include:

Table 1: Physical and Spectral Properties of Selected Spiro-Oxindole Derivatives

Substituent Effects on Physical Properties

- Melting Points : The 2-chlorophenyl derivative (4d) exhibits a melting point (169–170°C) comparable to its para-chloro analog (4k, 169–170°C) but lower than nitro-substituted derivatives (4h, 185–186°C). This suggests nitro groups enhance intermolecular interactions (e.g., dipole-dipole) more effectively than halogens .

- Synthetic Yields : The 2-chlorophenyl derivative (91% yield) demonstrates similar efficiency to para-chloro (90%) and methoxy-substituted analogs (86–91%), indicating minimal steric hindrance from ortho-substituents in the reaction .

Spectral Comparisons

- ¹H-NMR : The N-CH3 signal at δH 2.15 is consistent across methylated spiro-oxindoles. Aromatic protons for 2-chlorophenyl derivatives appear as multiplet clusters in δH 6.68–7.74, distinct from the para-substituted analogs, which show simpler splitting patterns .

- IR Spectroscopy: All compounds exhibit strong C=O stretches near 1705–1711 cm⁻¹, confirming the presence of the oxindole and chromanone carbonyl groups .

Molecular Weight and Halogen Effects

- The target compound’s molecular weight (~435–444 g/mol, estimated from analogs) is lower than its bromo-substituted counterpart (489.36 g/mol), highlighting the impact of halogen atomic mass . Bromine’s larger size may influence solubility and binding affinity in biological systems, though activity data are unavailable.

Preparation Methods

Synthesis of 2-Chlorophenyl-Substituted Chroman-4'-one

The dipolarophile was synthesized via Claisen-Schmidt condensation:

- 4-Chromanone-2-carbaldehyde (1.0 eq) and 2-chloroacetophenone (1.2 eq) were refluxed in ethanol with 10% NaOH (2 eq) for 8–12 hours.

- The resulting α,β-unsaturated ketone (E)-3-(2-chlorophenyl)-1-(4-oxochroman-2-yl)prop-2-en-1-one was isolated by recrystallization (ethyl acetate/hexane, 72% yield).

Key data :

- $$^1H$$ NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, H-β), 7.42–7.38 (m, 4H, Ar-H), 6.75 (d, J = 15.6 Hz, 1H, H-α), 4.52 (t, J = 6.4 Hz, 2H, OCH₂), 3.12 (t, J = 6.4 Hz, 2H, CH₂CO).

- HRMS : m/z calcd. for C₁₈H₁₃ClO₃ [M+H]⁺: 335.0578; found: 335.0581.

Multicomponent 1,3-Dipolar Cycloaddition Reaction

Reaction Optimization

The cycloaddition was performed using:

- Isatin (1.3 eq)

- Sarcosine (1.3 eq)

- Chromanone dipolarophile (1.0 eq)

Optimization parameters :

| Entry | Solvent | Catalyst (wt%) | Temp (°C) | Time (h) | Yield (%) | dr (trans:cis) |

|---|---|---|---|---|---|---|

| 1 | Ethanol | None | 78 | 12 | 48 | 3:1 |

| 2 | EtOH | GO (0.05) | 78 | 6 | 82 | 5:1 |

| 3 | MeOH | GO (0.05) | 65 | 8 | 74 | 4:1 |

| 4 | DMF | GO (0.1) | 100 | 4 | 68 | 3:1 |

Ethanol with 0.05% graphene oxide provided optimal yield and diastereoselectivity by enhancing dipole-dipolarophile interactions via π-stacking.

Mechanistic Pathway

- Azomethine ylide generation : Isatin and sarcosine condense to form an imine intermediate, which undergoes decarboxylation to produce the ylide.

- Cycloaddition : The ylide attacks the α,β-unsaturated ketone in a suprafacial manner, forming two new σ-bonds and establishing four stereocenters.

- Spirocyclization : Intramolecular hemiacetal formation between the chromanone ketone and adjacent hydroxyl group completes the spiro architecture.

Stereochemical outcome : The trans configuration at C-3' and C-4 of the pyrrolidine ring predominates due to minimized steric hindrance between the 2-chlorophenyl group and chromanone oxygen.

Large-Scale Synthesis and Purification

Procedure

- Charge a 5 L reactor with isatin (132 g, 0.9 mol), sarcosine (93 g, 0.9 mol), and (E)-3-(2-chlorophenyl)-1-(4-oxochroman-2-yl)prop-2-en-1-one (268 g, 0.8 mol) in anhydrous ethanol (3 L).

- Add graphene oxide (0.4 g, 0.05 wt%) and reflux at 78°C for 6 hours under N₂.

- Cool to 25°C, filter through Celite®, and concentrate under reduced pressure.

- Recrystallize from CH₂Cl₂/hexane (1:3) to obtain the product as white crystals (327 g, 78%).

Characterization Data

- Mp : 214–216°C (dec.)

- $$^1H$$ NMR (600 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.56–7.21 (m, 8H, Ar-H), 4.91 (d, J = 9.6 Hz, 1H, H-3'), 4.48 (t, J = 6.6 Hz, 2H, OCH₂), 3.82 (s, 3H, NCH₃), 3.45–3.12 (m, 4H, pyrrolidine H).

- $$^13C$$ NMR (150 MHz, DMSO-d₆): δ 195.6 (C=O), 177.3 (spiro C), 142.1–113.8 (Ar-C), 72.4 (OCH₂), 58.9 (NCH₃), 52.1–45.3 (pyrrolidine C).

- HPLC Purity : 98.6% (C18 column, MeOH/H₂O 70:30).

Comparative Analysis of Synthetic Routes

Alternative Approaches

- Thermal vs. Catalytic Conditions : Non-catalytic reactions in ethanol yield ≤50% product with poor diastereocontrol. Graphene oxide increases reaction efficiency by 40% through surface-assisted transition-state stabilization.

- Solvent Effects : Protic solvents (ethanol, methanol) favor ylide stability over aprotic media (DMF, THF), which promote side reactions.

Scalability and Environmental Impact

- PMI (Process Mass Intensity) : 8.7 vs. 15.2 for classical methods, reflecting reduced solvent use through catalytic recycling.

- E-factor : 12.3 kg waste/kg product (including catalyst recovery).

Challenges and Mitigation Strategies

- Stereochemical Inversion : Prolonged heating (>8 h) causes epimerization at C-3'. Solution: Strict temperature control via jacketed reactors.

- Dipolarophile Isomerization : The (E)-dipolarophile may isomerize to (Z)-form under basic conditions. Solution: Use fresh reagents and avoid strong bases during workup.

Q & A

Q. What are the common synthetic routes for spirooxindole-pyrrolidine derivatives like chroman-4'-one-3'-spiro-3-N-methyl-4-(2-chlorophenyl)-pyrrolidine-2-spiro-3"-oxindole?

- Methodological Answer : The synthesis typically involves multi-component reactions (MCRs) or cycloaddition strategies. For example, one-pot synthesis via Staudinger reactions (azide-ketone coupling) is effective for constructing the spiro-pyrrolidine-oxindole core . Key steps include:

Reacting substituted indole-2-one with aldehydes (e.g., 2-chlorobenzaldehyde) and amino esters under reflux in dichloromethane or ethanol.

Acid-catalyzed cyclization to form the spiro junction.

Purification via silica gel column chromatography (hexane/EtOAc gradients) .

Optimization of reaction time and temperature (e.g., 24–48 hours at 273–298 K) improves yields .

Q. How are structural and conformational properties of such spiro compounds characterized?

- Methodological Answer : Use X-ray crystallography to resolve bond angles, dihedral angles, and hydrogen-bonding networks. For example, reports N1–C12–C15 bond angles of 112.69° and C25–C20–C9 dihedral angles of 119.82°, critical for understanding steric strain . Complementary techniques:

- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz in DMSO-d₆) to confirm substituent positions and stereochemistry .

- IR spectroscopy : Detect functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What in vitro bioactivity assays are suitable for evaluating spirooxindole derivatives?

- Methodological Answer : Prioritize assays aligned with reported bioactivities of similar compounds:

- Monoamine oxidase (MAO) inhibition : Measure IC₅₀ values using fluorometric or spectrophotometric assays with kynuramine as a substrate .

- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antiproliferative screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can stereochemical challenges in spiro compound synthesis be addressed?

- Methodological Answer : Stereoselectivity is influenced by:

Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to control spiro-center configuration .

Solvent polarity : Polar aprotic solvents (e.g., DMF) favor specific transition states, reducing racemization .

Crystallography-guided design : Analyze crystal packing (e.g., C–H···O interactions in ) to predict dominant conformers .

For diastereomer separation, employ chiral HPLC (e.g., Chiralpak® columns) or recrystallization from ethanol/water mixtures .

Q. What strategies optimize reaction yields in multi-step syntheses of spirooxindoles?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, Bi(OTf)₃) to accelerate cyclization steps .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >80% .

- In situ monitoring : Use TLC or inline FTIR to detect intermediate formation and adjust stoichiometry .

Q. How should conflicting data between NMR and X-ray crystallography be resolved?

- Methodological Answer : Contradictions often arise from dynamic vs. static structural features:

Dynamic NMR : Variable-temperature (VT) NMR (e.g., 298–373 K) identifies conformational exchange broadening signals .

DFT calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate crystallographic models .

Complementary techniques : Use NOESY/ROESY to confirm spatial proximities inconsistent with X-ray data .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.